2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide
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Overview
Description
2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide is a complex organic compound characterized by the presence of two 3,4-dihydro-2H-1,5-benzodioxepin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide typically involves multiple steps:
Formation of 3,4-Dihydro-2H-1,5-benzodioxepin: This intermediate is synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Sulfonamide Formation: The 3,4-dihydro-2H-1,5-benzodioxepin intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide derivative.
Acetamide Formation: The final step involves the reaction of the sulfonamide derivative with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the sulfonamide and acetamide functionalities.
Reduction: Reduction reactions can target the carbonyl groups in the acetamide moiety.
Substitution: The aromatic rings in the 3,4-dihydro-2H-1,5-benzodioxepin moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction products typically include alcohols or amines.
Substitution: Substitution reactions yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with structural similarities in terms of aromatic ring systems.
Uniqueness
2-[N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methanesulfonamido]-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide is unique due to its dual 3,4-dihydro-2H-1,5-benzodioxepin moieties and the presence of both sulfonamide and acetamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H26N2O7S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3,4-dihydro-2H-1,5-benzodioxepin-7-yl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C22H26N2O7S/c1-32(26,27)24(17-5-7-19-21(13-17)31-11-3-9-29-19)15-22(25)23-14-16-4-6-18-20(12-16)30-10-2-8-28-18/h4-7,12-13H,2-3,8-11,14-15H2,1H3,(H,23,25) |
InChI Key |
OLTHULGQOXBHIL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC2=C(C=C1)OCCCO2)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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